3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol
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Overview
Description
3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol is a complex organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by its unique tricyclic structure, which includes an oxatricyclo ring system and multiple functional groups, including an amino group and two hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of amino derivatives .
Scientific Research Applications
3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
11-oxatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-3-carboxylic acid: Another tricyclic compound with a similar core structure but different functional groups.
3-amino-11-oxatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-9,10-diol: A closely related compound with slight variations in the functional groups.
Uniqueness
3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its tricyclic structure provides a rigid framework that can influence its interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9(4)14-10/h1-3,7-10,12-13H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGJZXWZVQIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3C(C(C2O3)O)O)C(=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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